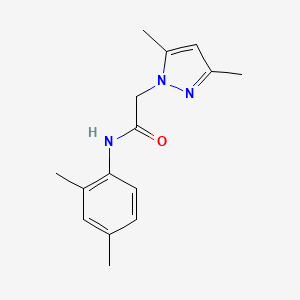
N-(4-methylpyridin-2-yl)-4-phenyloxane-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methylpyridin-2-yl)-4-phenyloxane-4-carboxamide, also known as MP-4-OC, is a chemical compound that belongs to the class of oxadiazole derivatives. It has been widely studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. MP-4-OC is a potent inhibitor of various enzymes, including phosphodiesterases and cyclic nucleotide phosphodiesterases, which play important roles in many physiological processes.
Wirkmechanismus
N-(4-methylpyridin-2-yl)-4-phenyloxane-4-carboxamide exerts its inhibitory effects on enzymes by binding to their active sites and preventing the hydrolysis of cyclic nucleotides. This leads to an increase in intracellular levels of cyclic nucleotides, which in turn activates downstream signaling pathways. N-(4-methylpyridin-2-yl)-4-phenyloxane-4-carboxamide has been shown to have selectivity for certain types of phosphodiesterases and cyclic nucleotide phosphodiesterases, which makes it a useful tool compound for studying the specific roles of these enzymes.
Biochemical and Physiological Effects:
N-(4-methylpyridin-2-yl)-4-phenyloxane-4-carboxamide has been shown to have various biochemical and physiological effects. It has been shown to increase intracellular levels of cyclic nucleotides, which can lead to the activation of downstream signaling pathways. N-(4-methylpyridin-2-yl)-4-phenyloxane-4-carboxamide has also been shown to have anti-inflammatory effects, which may be due to its inhibitory effects on cyclic nucleotide phosphodiesterases. Additionally, N-(4-methylpyridin-2-yl)-4-phenyloxane-4-carboxamide has been shown to have neuroprotective effects, which may be due to its ability to increase intracellular levels of cyclic nucleotides.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(4-methylpyridin-2-yl)-4-phenyloxane-4-carboxamide in lab experiments is its potent inhibitory effects on enzymes. This makes it a useful tool compound for studying the specific roles of these enzymes in various physiological processes. Another advantage is its selectivity for certain types of enzymes, which allows for more specific studies. However, one limitation is that N-(4-methylpyridin-2-yl)-4-phenyloxane-4-carboxamide may not be suitable for in vivo studies, as it may have poor pharmacokinetic properties.
Zukünftige Richtungen
There are many future directions for the study of N-(4-methylpyridin-2-yl)-4-phenyloxane-4-carboxamide. One direction is to further investigate its potential applications in the treatment of various diseases, such as inflammation and neurodegenerative disorders. Another direction is to study its selectivity for certain types of enzymes and to develop more selective inhibitors. Additionally, future studies could focus on improving its pharmacokinetic properties for in vivo studies.
Synthesemethoden
N-(4-methylpyridin-2-yl)-4-phenyloxane-4-carboxamide can be synthesized through a multi-step reaction process. The first step involves the synthesis of 4-methyl-2-nitropyridine, which is then converted into 4-methylpyridin-2-amine through reduction. The second step involves the synthesis of 4-phenyloxan-4-carboxylic acid, which is then coupled with 4-methylpyridin-2-amine to form N-(4-methylpyridin-2-yl)-4-phenyloxane-4-carboxamide.
Wissenschaftliche Forschungsanwendungen
N-(4-methylpyridin-2-yl)-4-phenyloxane-4-carboxamide has been extensively studied for its potential applications in scientific research. It has been shown to have potent inhibitory effects on various enzymes, including phosphodiesterases and cyclic nucleotide phosphodiesterases. These enzymes play important roles in many physiological processes, such as cell signaling, neurotransmission, and immune response. N-(4-methylpyridin-2-yl)-4-phenyloxane-4-carboxamide has been used as a tool compound to study the biochemical and physiological effects of these enzymes and their inhibitors.
Eigenschaften
IUPAC Name |
N-(4-methylpyridin-2-yl)-4-phenyloxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-14-7-10-19-16(13-14)20-17(21)18(8-11-22-12-9-18)15-5-3-2-4-6-15/h2-7,10,13H,8-9,11-12H2,1H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTCUWNIZTZRMCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)C2(CCOCC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methylpyridin-2-yl)-4-phenyloxane-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(thiadiazol-4-yl)phenyl]acetamide](/img/structure/B7480658.png)
![N'-[3,5-bis(trifluoromethyl)phenyl]-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carbohydrazide](/img/structure/B7480662.png)
![4-[[3-(4-Ethylphenyl)-4-oxoquinazolin-2-yl]sulfanylmethyl]benzamide](/img/structure/B7480663.png)
![1-[2-(2-Chloroanilino)thiazole-4-yl]ethanone](/img/structure/B7480673.png)
![N-benzylthieno[3,2-b]thiophene-5-carboxamide](/img/structure/B7480681.png)

![[1-(Cyclobutanecarbonyl)piperidin-4-yl]-phenylmethanone](/img/structure/B7480704.png)



![4-(2-methoxyphenyl)-N-[(3-methoxyphenyl)methyl]oxane-4-carboxamide](/img/structure/B7480737.png)
